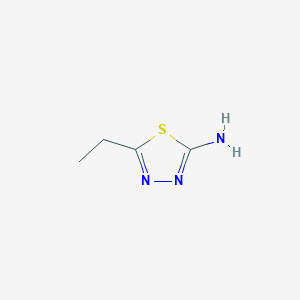

2-Amino-5-ethyl-1,3,4-thiadiazole

描述

Significance of Heterocyclic Compounds in Scientific Disciplines

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to numerous scientific fields. openaccessjournals.comwikipedia.org Their unique structures and properties make them indispensable in medicinal chemistry, agrochemicals, and materials science. openaccessjournals.comresearchgate.net

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocycle. nih.gov The presence of heteroatoms like nitrogen, sulfur, and oxygen allows for a wide range of interactions with biological targets. openaccessjournals.comnumberanalytics.com These compounds form the structural basis for a vast number of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. numberanalytics.comopenmedicinalchemistryjournal.comresearchgate.net The 1,3,4-thiadiazole (B1197879) ring, in particular, is a privileged scaffold in drug discovery, known to be a bioisostere of pyrimidine (B1678525) and capable of interfering with DNA replication processes. mdpi.com Its derivatives have shown promise as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory agents. nih.govnih.govjapsonline.com

The versatility of the 1,3,4-thiadiazole nucleus allows for the development of compounds that can target a variety of enzymes and receptors. benthamdirect.comresearchgate.net For instance, some derivatives act as inhibitors of enzymes like carbonic anhydrase and c-Met kinase. benthamdirect.comnih.gov The ability to modify the substituents on the thiadiazole ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. nih.govmdpi.com

Table 1: Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Description | Key Research Findings |

|---|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains. | Derivatives have shown significant activity against strains like S. aureus, E. coli, and C. albicans. dovepress.comrsc.org |

| Anticancer | Exhibit cytotoxic effects against various cancer cell lines. | Some derivatives show potent activity against leukemia and other cancer cell lines by inhibiting kinases like Bcr-Abl. mdpi.comnih.gov |

| Anti-inflammatory | Reduce inflammation through various mechanisms. | Certain derivatives have demonstrated significant anti-inflammatory effects in preclinical studies. japsonline.com |

| Anticonvulsant | Show potential in controlling seizures. | The thiadiazole nucleus is a feature of some compounds with anticonvulsant properties. nih.gov |

| Antiviral | Inhibit the replication of various viruses. | Derivatives have been investigated for their activity against viruses such as HIV. mdpi.com |

The utility of heterocyclic compounds extends beyond medicine into the realms of agriculture and materials science. In the agrochemical industry, these compounds are crucial for developing insecticides, herbicides, and fungicides that protect crops and enhance agricultural productivity. ijfans.orgnumberanalytics.comnih.gov Many commercial pesticides and herbicides are based on heterocyclic structures. researchgate.netnumberanalytics.com

In materials science, the unique electronic and optical properties of heterocyclic compounds make them valuable for creating novel materials. numberanalytics.com They are used in the development of organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials. youtube.com The ability to tune the properties of these materials by modifying the heterocyclic core is a significant area of research. numberanalytics.com

Historical Context of 1,3,4-Thiadiazole Development and Discovery

The chemistry of 1,3,4-thiadiazoles has a rich history, with their synthesis and study being a subject of interest for over a century. nih.govacs.org The discovery of their diverse pharmacological potential, particularly with the advent of drugs like acetazolamide (B1664987), spurred significant research into this class of compounds. japsonline.comacs.org

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is often achieved through the cyclization of thiosemicarbazides or by the reaction of acid hydrazides with a thionating agent. acs.orgsbq.org.brorganic-chemistry.org Various methods have been developed to synthesize these compounds, reflecting their importance and the continuous effort to create new derivatives with enhanced properties. jocpr.comresearchgate.netsci-hub.st

Overview of 2-Amino-5-ethyl-1,3,4-thiadiazole in Contemporary Research

This compound is a specific derivative of the 1,3,4-thiadiazole family that has garnered attention for its potential applications. nih.gov It serves as a valuable building block in the synthesis of more complex molecules with tailored biological activities. sigmaaldrich.com

Research into this compound and its derivatives is focused on exploring their antimicrobial and other biological activities. isca.in The amino group at the 2-position provides a reactive site for further chemical modifications, allowing for the creation of a diverse library of compounds. researchgate.netnih.gov For example, it has been used in the synthesis of hetarylazoindole dyes and N-(5-ethyl- nih.govnih.govijfans.org-thiadiazole-2-yl) toluenesulfonamide ligands. sigmaaldrich.com

Studies have shown that derivatives of 2-amino-1,3,4-thiadiazole (B1665364) can exhibit potent antimicrobial activity. dovepress.comnih.govijpcbs.comi-scholar.in The introduction of different substituents on the amino group or at other positions on the thiadiazole ring can significantly influence their biological profile. mdpi.comorientjchem.org The investigation of these derivatives continues to be an active area of research, with the aim of developing new therapeutic agents and other functional molecules. mdpi.comnih.govmdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-ethyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-2-3-6-7-4(5)8-3/h2H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTRPGAMVIONMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065699 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14068-53-2 | |

| Record name | 2-Amino-5-ethyl-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14068-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014068532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14068-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-ethyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 5 Ethyl 1,3,4 Thiadiazole and Its Analogues

Classical Synthetic Approaches

Traditional methods for synthesizing 2-amino-1,3,4-thiadiazoles have long been the foundation of their production, primarily relying on the cyclization of carefully chosen acyclic precursors.

The most common classical strategy involves the intramolecular cyclization of a thiosemicarbazide (B42300) derivative, which provides the necessary nitrogen and sulfur atoms for the heterocyclic ring.

A direct and widely utilized method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles is the condensation and subsequent cyclodehydration of thiosemicarbazide with a carboxylic acid. researchgate.net The substituent at the 5-position of the resulting thiadiazole is determined by the R-group of the carboxylic acid used. google.com

To synthesize the target compound, 2-Amino-5-ethyl-1,3,4-thiadiazole, thiosemicarbazide is reacted with propionic acid. This reaction is typically facilitated by a strong dehydrating agent, such as polyphosphoric acid, which promotes the necessary cyclization. google.com In a reported procedure, heating thiosemicarbazide and propionic acid in the presence of polyphosphoric acid, followed by neutralization, afforded this compound with a high yield of 92.5%. google.com The reaction pathway generally proceeds through the formation of an intermediate acylthiosemicarbazide, which then undergoes intramolecular cyclization with the elimination of water to form the stable thiadiazole ring. nih.gov Cyclization of such intermediates in an acidic medium is a known route to 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.plnih.gov

Table 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles via Carboxylic Acid Condensation

| Carboxylic Acid Used | 5-Substituent | Catalyst/Dehydrating Agent | Yield (%) | Reference |

|---|---|---|---|---|

| Propionic Acid | Ethyl | Polyphosphoric Acid | 92.5 | google.com |

| Acetic Acid | Methyl | Polyphosphoric Acid | 89.1 | google.com |

| Benzoic Acid | Phenyl | Polyphosphate Ester (PPE) | 91 | mdpi.com |

| Isonicotinic Acid | 4-pyridyl | Polyphosphate Ester (PPE) | 85 | mdpi.com |

An alternative classical route begins with acid hydrazides (acylhydrazines). In these syntheses, the acid hydrazide is first converted into a thiosemicarbazide derivative, which is then cyclized. A common method involves reacting the acid hydrazide with an isothiocyanate, such as phenyl isothiocyanate, to form the corresponding 1,4-disubstituted thiosemicarbazide. researchgate.netjournament.com This intermediate is subsequently treated with a strong acid, like concentrated sulfuric acid, to induce cyclization and furnish the 2,5-disubstituted 1,3,4-thiadiazole. researchgate.netjournament.com

Another variation involves the reaction of acid hydrazide derivatives with ammonium (B1175870) thiocyanate. This forms a thiosemicarbazide intermediate that can be cyclized using concentrated sulfuric acid to yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. chemmethod.com

To improve efficiency, reduce solvent use, and simplify purification, solid-phase synthetic methods have been developed. A notable example is the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles by grinding the reactants together in the absence of a solvent. google.com

In this approach, thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride (as a catalyst and dehydrating agent) are ground together at room temperature. google.com This solid-phase reaction is simple, rapid, and proceeds under mild conditions. For the synthesis of this compound, propionic acid is used, and the method has been reported to achieve a yield of 92.6% after a simple workup involving neutralization and recrystallization. google.com This technique overcomes many disadvantages of traditional liquid-phase methods, such as high costs and complex operations, offering an economical and efficient alternative. google.com

Table 2: Solid-Phase Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

| Carboxylic Acid Used | 5-Substituent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Propionic Acid | Ethyl | Phosphorus Pentachloride | 92.6 | google.com |

| Acetic Acid | Methyl | Phosphorus Pentachloride | 95.2 | google.com |

Cyclization Reactions of Precursors

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes the development of highly efficient and environmentally benign processes. One-pot reactions, where multiple transformations occur in a single reaction vessel, exemplify this advancement.

Several one-pot methods for the synthesis of 2-amino-1,3,4-thiadiazoles have been established, streamlining the process by avoiding the isolation of intermediates. nih.gov

One such strategy employs polyphosphate ester (PPE) as a condensing agent for the reaction between a carboxylic acid and thiosemicarbazide. nih.govmdpi.comencyclopedia.pub This method is considered a safer and more cost-effective alternative to toxic and corrosive reagents like phosphorus oxychloride (POCl₃). nih.gov The reaction proceeds in a one-pot manner, where the PPE facilitates both the initial acylation of thiosemicarbazide and the subsequent cyclodehydration to form the thiadiazole ring under mild conditions (typically not exceeding 85°C). nih.govmdpi.com Using this approach, a variety of 2-amino-5-substituted-1,3,4-thiadiazoles have been synthesized in good yields. nih.govencyclopedia.pub

A novel four-component, one-pot synthesis has also been developed, which constructs the thiadiazole ring from basic starting materials in water. nih.gov This method involves the reaction of a primary amine, carbon disulfide, hydrazine, and an acyl chloride. nih.gov The use of water as a solvent makes this an environmentally friendly approach, and it produces a range of 5-substituted-2-amino-1,3,4-thiadiazoles in moderate to good yields. nih.gov

Another efficient one-pot strategy involves the sequential condensation of thiosemicarbazide with an aldehyde, followed by an iodine-mediated oxidative C-S bond formation. acs.orgresearchgate.net This transition-metal-free process is highly versatile and compatible with various types of aldehydes, providing easy access to a diverse library of 2-amino-1,3,4-thiadiazole derivatives. acs.org

Principles of Green Chemistry in Synthesis Optimization

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,3,4-thiadiazole derivatives to minimize the use of hazardous reagents and solvents, reduce energy consumption, and simplify reaction procedures.

One prominent green approach involves the use of polyphosphoric acid (PPA) or its ester form (PPE) as a cyclizing and dehydrating agent. The reaction of an aliphatic acid, such as propionic acid, with thiosemicarbazide in the presence of PPA provides a high-yield (around 92.5%) and efficient route to this compound. google.com This method is advantageous due to the commercially practical conditions, including short reaction times (1-2 hours) and moderate temperatures (around 102-111°C). google.com A one-pot synthesis using PPE and chloroform (B151607) avoids more toxic additives like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.com The reaction proceeds through the acylation of thiosemicarbazide followed by cyclodehydration to form the thiadiazole ring. mdpi.comencyclopedia.pub

Another green methodology is the use of solid-phase synthesis. A method utilizing phosphorus pentachloride as a catalyst for the reaction between a carboxylic acid and thiosemicarbazide can be performed by grinding the reactants at room temperature. google.com This solvent-free approach is simple, requires minimal equipment, and features a straightforward work-up, leading to high product yields of over 91%. google.com The catalyst is considered to have low toxicity and is inexpensive. google.com

Furthermore, transition-metal-free synthetic routes have been developed. One such method involves the condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation, which is both efficient and scalable. organic-chemistry.org Photocatalytic methods, which operate under mild, metal-free conditions, also represent a green alternative for synthesizing 2-amino-1,3,4-thiadiazoles from isothiocyanates and hydrazones. organic-chemistry.org

Table 1: Comparison of Green Synthesis Methods for 2-Amino-1,3,4-thiadiazole Analogues

| Method | Key Reagents/Catalysts | Key Green Principles | Reported Yield | Reference |

|---|---|---|---|---|

| Polyphosphoric Acid (PPA) Catalysis | Thiosemicarbazide, Alkanoic acid, PPA | High yield, Short reaction time, Reduced energy use | ~92.5% | google.com |

| One-Pot PPE Method | Thiosemicarbazide, Carboxylic acid, PPE | Avoids toxic reagents (e.g., POCl₃, SOCl₂) | Not specified | mdpi.comencyclopedia.pub |

| Solid-Phase Grinding | Thiosemicarbazide, Carboxylic acid, PCl₅ | Solvent-free, Room temperature, Simple work-up, Low toxicity catalyst | >91% | google.com |

| Iodine-Mediated Oxidation | Thiosemicarbazide, Aldehydes, I₂ | Transition-metal-free | Not specified | organic-chemistry.org |

Derivatization Strategies for Structural Modification

The 2-amino-1,3,4-thiadiazole core is a versatile scaffold for structural modification, allowing for the synthesis of a vast library of derivatives. nih.govnih.gov The reactivity of the amino group at the C-2 position and the possibility of introducing diverse substituents at the C-5 position are key to its utility in medicinal chemistry. nih.govnih.gov

Functional Group Introduction at C-2 and C-5 Positions

The functionalization of the 2-amino-1,3,4-thiadiazole ring primarily occurs at two key positions: the C-5 position and the exocyclic amino group at the C-2 position.

C-5 Position: The substituent at the C-5 position is typically determined by the choice of the carboxylic acid used during the initial ring synthesis. For this compound, propionic acid is the precursor. google.com By using different carboxylic acids, a wide variety of alkyl or aryl groups can be introduced at this position, significantly influencing the molecule's biological properties. nih.govnih.gov For instance, the introduction of an aromatic ring at the C-5 position has been shown to enhance the anticancer effects of these compounds. nih.gov

C-2 Amino Group: The amino group at the C-2 position is a highly reactive nucleophilic center, making it an ideal point for derivatization. nih.gov A common strategy is the formation of amides or sulfonamides. For example, this compound can be reacted to form N-(5-ethyl- google.comresearchgate.netresearchgate.net-thiadiazole-2-yl) toluenesulfonamide, a ligand used in coordination chemistry. sigmaaldrich.com Another important modification is the conversion of the amino group into a diazonium salt. This intermediate can then be coupled with other aromatic compounds to synthesize novel azo dyes, such as 3-(5-ethyl-1,3,4-thiadiazol-2-yldiazenyl)-1-methyl-2-phenyl-1H-indole. sigmaaldrich.comchemmethod.com Furthermore, the amino group can be condensed with aldehydes or ketones to form Schiff bases (azomethines), which serve as versatile linkers to other pharmacophores. nih.gov

Table 2: Examples of Functional Group Introduction

| Position | Reaction Type | Reagents | Resulting Functional Group/Derivative | Reference |

|---|---|---|---|---|

| C-5 | Cyclocondensation | Various Carboxylic Acids | Alkyl or Aryl substituent | google.comnih.gov |

| C-2 Amino | Diazotization/Coupling | NaNO₂, HCl; Aromatic compound | Azo group (-N=N-Ar) | chemmethod.com |

| C-2 Amino | Sulfonylation | Tosyl chloride | Sulfonamide | sigmaaldrich.com |

| C-2 Amino | Condensation | Aldehydes/Ketones | Schiff Base (Azomethine) | nih.gov |

Heterocyclic Linker Chemistry in Derivative Synthesis

Linking the 1,3,4-thiadiazole core to other heterocyclic systems is a powerful strategy in drug design, often referred to as "clubbing" or molecular hybridization. nih.gov This approach aims to generate novel bifunctional molecules with potentially enhanced or synergistic biological activities.

The 2-amino-1,3,4-thiadiazole moiety can act as a precursor for building more complex heterocyclic structures. For example, a thiosemicarbazide derivative of a 1,3,4-thiadiazole can be used as a key intermediate to construct other heterocyclic rings, such as a second thiadiazole, a thiazole (B1198619), or a pyrimidine (B1678525) ring, connected via a linker like an NH group. nih.gov

A prominent strategy involves synthesizing 2,5-disubstituted-1,3,4-thiadiazoles that are tethered to other biologically active heterocycles like 1,2,4-triazole (B32235) or 1,3,4-oxadiazole. nih.gov The synthesis often starts with a 1,3,4-thiadiazole core, which is then elaborated. For instance, a thiosemicarbazide can be formed from the thiadiazole, which is then cyclized with reagents like sodium hydroxide (B78521) or phosphorus oxychloride to yield a linked 1,2,4-triazole or 1,3,4-thiadiazole ring, respectively. nih.gov The azomethine (Schiff base) linkage is another attractive unit for connecting two heterocyclic pharmacophores. nih.gov These hybrid molecules have shown promise as antimicrobial and antiproliferative agents. nih.govnih.gov

Pharmacological Profiles and Biological Activities of 2 Amino 5 Ethyl 1,3,4 Thiadiazole Derivatives

Anticancer Research

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have shown considerable promise as anticancer agents. nih.govnih.govresearchgate.net Their therapeutic potential stems from their ability to interact with various molecular targets implicated in cancer cell proliferation, survival, and angiogenesis. nih.gov

In Vitro Cytotoxicity Studies on Neoplastic Cell Lines

A significant body of research has demonstrated the cytotoxic effects of 2-amino-1,3,4-thiadiazole derivatives against a wide array of human cancer cell lines. These studies, typically employing assays like the MTT or SRB assay, have revealed that the potency of these compounds is often influenced by the nature of the substituent at the 5-position of the thiadiazole ring. nih.gov

For instance, a series of 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives were tested against MCF-7 and MDA-MB-231 breast cancer cells. The compounds 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole, 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole, and 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole showed inhibitory activity, with IC50 values ranging from 120 to 160 µM for MCF-7 cells and 70 to 170 µM for MDA-MB-231 cells. nih.gov

Another study reported on 5-aryl-substituted 1,3,4-thiadiazole-2-amine derivatives, which were developed as micromolar inhibitors. nih.gov The antitumor capacity of 1,3,4-thiadiazole-2-amine derivatives has been linked to their ability to inhibit various kinases and enzymes crucial for cancer cell survival. nih.gov

Below is an interactive table summarizing the in vitro cytotoxic activity of selected 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines.

Molecular Targets and Mechanistic Pathways

The anticancer activity of 2-amino-1,3,4-thiadiazole derivatives is attributed to their interaction with several key molecular targets that are pivotal in the development and progression of cancer.

Some derivatives of 1,3,4-thiadiazole-2-amine have been identified as inhibitors of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. nih.gov A study on 2,5-disubstituted 1,3,4-thiadiazole derivatives found that while some compounds act as catalytic inhibitors of human topoisomerase II, others function as topoisomerase II poisons by stabilizing the DNA-enzyme cleavage complex. nih.gov Specifically, 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole was identified as a human topoisomerase II catalytic inhibitor. In contrast, 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole and 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole were found to be topoisomerase II poisons. nih.gov

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is often associated with cancer metastasis. Derivatives of 1,3,4-thiadiazole-2-amine have been investigated as inhibitors of FAK. nih.gov Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been specifically developed as micromolar inhibitors of FAK by targeting its ATP-binding pocket. nih.gov

The antitumor activity of 1,3,4-thiadiazole-2-amine derivatives has also been linked to their potential to inhibit glutaminase (B10826351) and histone deacetylase (HDAC). nih.gov Glutaminase is a key enzyme in cancer cell metabolism, providing them with essential nitrogen and carbon. Inhibition of glutaminase is therefore considered a viable anticancer strategy. nih.gov Similarly, HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of VEGFR-2. nih.gov The antitumor capacity of these derivatives is related to their ability to block the ATP-binding site of the kinase, thereby preventing its activation and downstream signaling. nih.gov

Apoptosis Induction and Cell Cycle Perturbation

Recent research has highlighted the potential of 2-amino-1,3,4-thiadiazole derivatives as anticancer agents, with a particular focus on their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle. nih.govmdpi.com

One notable derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has demonstrated significant antiproliferative activity in human non-small cell lung carcinoma (A549) cells. nih.gov Studies have revealed that FABT exerts its anticancer effects by inhibiting the extracellular signal-regulated kinase (ERK) 1/2 pathway, a critical signaling cascade involved in cell proliferation and survival. nih.gov This inhibition leads to a halt in the cell cycle at the G0/G1 phase, preventing the cells from progressing to the DNA synthesis (S) phase. nih.gov Furthermore, FABT was found to increase the expression of p27/Kip1, a cyclin-dependent kinase inhibitor that plays a crucial role in regulating the G1 phase of the cell cycle. nih.gov These findings underscore the potential of 2-amino-1,3,4-thiadiazole derivatives to serve as lead compounds for the development of novel anticancer therapies that target cell cycle progression and signaling pathways. nih.govmdpi.com

Antimicrobial Research

The 2-amino-1,3,4-thiadiazole nucleus is a key structural motif in a wide array of compounds exhibiting potent antimicrobial properties. researchgate.netnih.govrdd.edu.iqresearchgate.netmdpi.comi-scholar.innih.govmdpi.com The versatility of this scaffold allows for the synthesis of derivatives with broad-spectrum activity against various pathogenic microorganisms, including bacteria and fungi.

Antibacterial Efficacy and Spectrum

Derivatives of 2-amino-1,3,4-thiadiazole have shown considerable promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.comrsc.orgnih.gov

Numerous studies have documented the effectiveness of these compounds against a range of bacterial pathogens. For instance, certain 2,5-disubstituted 1,3,4-thiadiazole derivatives have demonstrated good antibacterial activity against Gram-positive bacteria such as Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus aureus, as well as Gram-negative bacteria including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. nih.gov Some derivatives have exhibited moderate to excellent activity against both S. aureus (Gram-positive) and E. coli (Gram-negative). researchgate.net

The nature of the substituent on the thiadiazole ring plays a crucial role in determining the antibacterial spectrum and potency. For example, the introduction of a p-chlorophenyl or p-nitrophenyl group has been shown to enhance activity against Gram-positive organisms like B. subtilis and S. aureus. nih.gov Interestingly, some compounds that were inactive against Gram-positive bacteria still showed activity against Gram-negative strains. nih.gov The antibacterial activity of these derivatives is often compared to standard antibiotics like ampicillin (B1664943) and ciprofloxacin. nih.govnih.gov

A series of novel 1,3,4-thiadiazole derivatives containing an amide moiety were synthesized and showed high antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas oryzae pv. oryzae, with EC50 values significantly better than those of thiodiazole copper. acs.org

| Compound Type | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|

| 2,5-disubstituted 1,3,4-thiadiazoles | S. pneumoniae, B. subtilis, S. aureus | P. aeruginosa, E. coli, K. pneumoniae | nih.gov |

| p-chlorophenyl and p-nitrophenyl derivatives | B. subtilis, S. aureus | E. coli (p-nitrophenyl derivative) | nih.gov |

| Amide moiety-containing derivatives | Not specified | X. oryzae pv. oryzicola, X. oryzae pv. oryzae | acs.org |

| Thiazolo[4,3-b]-1,3,4-thiadiazole derivatives | S. aureus, E. fecalis | Less active against E. coli, K. pneumoniae | researchgate.net |

The antibacterial mechanism of 1,3,4-thiadiazole derivatives is believed to involve the =N-C-S- moiety, which acts as a hydrogen binding domain and a two-electron donor system. mdpi.comresearchgate.net The strong aromaticity of the thiadiazole ring contributes to its in vivo stability and low toxicity. rsc.org For some derivatives, the mechanism involves the inhibition of essential enzymes in bacteria. For example, some thiazole (B1198619) derivatives have been found to inhibit bacterial DNA gyrase B (GyrB), an enzyme crucial for DNA replication. mdpi.com The interaction of these compounds with bacterial proteins, such as those in Staphylococcus epidermidis, has also been investigated. rsc.org

Antifungal Properties

In addition to their antibacterial effects, 2-amino-1,3,4-thiadiazole derivatives have demonstrated significant antifungal properties against a variety of fungal pathogens. nih.govrdd.edu.iqresearchgate.netmdpi.comi-scholar.incbijournal.com

Several studies have reported the efficacy of these compounds against fungi such as Aspergillus fumigatus, Geotrichum candidum, and Candida albicans. nih.gov The introduction of specific substituents can enhance antifungal activity. For example, the presence of an adamantyl moiety on the C-5 position of the thiadiazole ring has been shown to increase activity against C. albicans. nih.gov Some derivatives have shown good antifungal activity against Aspergillus niger and Penicillium sp., with moderate activity against C. albicans. nih.gov

The antifungal activity of these compounds is often compared to standard antifungal drugs like griseofulvin (B1672149) and amphotericin B. nih.govrsc.org

| Compound Type | Antifungal Activity Against | Reference |

|---|---|---|

| Adamantyl-substituted thiadiazoles | C. albicans | nih.gov |

| General 2-amino-1,3,4-thiadiazole derivatives | A. fumigatus, G. candidum, C. albicans, A. niger, Penicillium sp. | nih.gov |

| Thiazolo[4,3-b]-1,3,4-thiadiazole derivatives | A. niger, C. albicans | researchgate.net |

Antitubercular Activities

A significant area of research for 2-amino-1,3,4-thiadiazole derivatives is their potential as antitubercular agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.govrdd.edu.iqi-scholar.incbijournal.com

Numerous derivatives have been synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. cbijournal.com For instance, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole has shown promising inhibitory activity. cbijournal.com Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole derivatives have also been investigated and found to be active against M. tuberculosis. cbijournal.com

The antitubercular activity of these compounds is often compared to standard drugs like isoniazid (B1672263) and rifampicin. nih.gov The 1,3,4-thiadiazole moiety is considered a valuable scaffold for the development of new anti-TB drugs, particularly in light of increasing drug resistance. researchgate.netcbijournal.com

| Compound | Activity Details | Reference |

|---|---|---|

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 69% inhibition of M. tuberculosis H37Rv at 6.25 µg/mL | cbijournal.com |

| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | 65% inhibition of M. tuberculosis H37Rv at 6.25 µg/mL | cbijournal.com |

| Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole | Active against M. tuberculosis | cbijournal.com |

| 7-[4-(5-amino-1,3,4-thiadiazol-2-sulfonyl)piperazin-1-yl]fluoroquinolone derivatives | Moderate activity against M. tuberculosis H37Rv (MIC of 10 μg/mL) | nih.gov |

Central Nervous System (CNS) Activities

Derivatives of 2-amino-5-ethyl-1,3,4-thiadiazole have shown significant potential in modulating CNS-related disorders, exhibiting anticonvulsant, antidepressant, anxiolytic, and analgesic properties. dovepress.comniscpr.res.in

Anticonvulsant Properties and Proposed Mechanisms

A number of this compound derivatives have been synthesized and evaluated for their anticonvulsant activities, with many showing significant protection against seizures in preclinical models. niscpr.res.innih.govactapharmsci.com For instance, a series of 2-amino-5-sulphanyl-1,3,4-thiadiazole derivatives were synthesized and screened for their anticonvulsant effects. Two compounds, in particular, demonstrated excellent activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models. niscpr.res.inresearchgate.net

The proposed mechanism of action for the anticonvulsant activity of 1,3,4-thiadiazole derivatives often involves the modulation of GABAergic neurotransmission. nih.govfrontiersin.org The essential pharmacophoric features for this activity are thought to include a hydrogen bonding domain, a hydrophobic aryl ring, and an electron-donor group. nih.govfrontiersin.org Some derivatives are believed to exert their effects by interacting with GABA-A receptors, leading to an influx of chloride ions and subsequent hyperpolarization of the neuronal membrane, which in turn prevents abnormal electrical discharges in the brain. nih.govfrontiersin.org

Table 1: Anticonvulsant Activity of Selected this compound Derivatives

| Compound | Test Model | Activity | Reference |

| 2-Allylamino-5-[4-(benzoylamino)phenyl]-1,3,4-thiadiazole | PTZ-induced seizures | Significant protection | actapharmsci.com |

| 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | MES and PTZ tests | ED50 of 20.11 and 35.33 mg/kg, respectively | nih.gov |

| 2-Benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide | PTZ-induced convulsions | Significant protection | sphinxsai.com |

Antidepressant and Anxiolytic Effects

Research has also highlighted the potential of this compound derivatives as antidepressant and anxiolytic agents. nih.govacs.orgnih.gov Several synthesized compounds have demonstrated marked antidepressant and anxiolytic properties, with efficacy comparable to established drugs like imipramine (B1671792) and diazepam. nih.govacs.org One particularly potent compound from a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives exhibited a mixed antidepressant-anxiolytic profile. acs.org

The development of novel thiadiazole derivatives for antidepressant-like activities is an active area of research, with studies utilizing models such as the tail-suspension test and modified forced swimming test to evaluate their efficacy. nih.gov

Analgesic Applications

Derivatives of this compound have been investigated for their analgesic properties. researchgate.netniscpr.res.inbohrium.com A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and showed significant analgesic activity in vivo. researchgate.netbohrium.com This suggests that the 1,3,4-thiadiazole scaffold can be effectively utilized in the development of new pain management therapies.

Anti-inflammatory and Antioxidant Research

The this compound scaffold has been a focal point in the search for new anti-inflammatory and antioxidant agents. researchgate.netmdpi.com

Modulation of Inflammatory Pathways (e.g., Cyclooxygenase-2 inhibition)

Several 2-aminoacyl-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of prostaglandin (B15479496) E2 (PGE2) and leukotriene biosynthesis, key mediators in inflammatory pathways. nih.gov Some of these compounds have demonstrated strong anti-inflammatory properties in vitro, with IC50 values in the nanomolar range for PGE2 biosynthesis inhibition. nih.gov The mechanism of action is believed to involve the inhibition of enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov

Furthermore, research has explored the potential of these derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, which is a key target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.govacs.org

Table 2: Anti-inflammatory Activity of Selected 2-Amino-1,3,4-thiadiazole Derivatives

| Compound | Target | Activity | Reference |

| 2-Aminoacyl-1,3,4-thiadiazole derivatives (3, 6, 7, and 9) | PGE2 biosynthesis | Strong inhibition (nanomolar IC50 values) | nih.gov |

| Compound 3 | In vivo inflammation | Attenuated zymosan-induced leukocyte migration | nih.gov |

Reactive Oxygen Species Scavenging and Redox Modulation

Derivatives of 2-amino-1,3,4-thiadiazole have been investigated for their antioxidant properties, specifically their ability to scavenge reactive oxygen species (ROS). nih.govmdpi.comresearchgate.net Oxidative stress, caused by an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in numerous diseases. mdpi.com

Studies have shown that certain 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety exhibit significant radical scavenging potential. nih.gov These compounds have been evaluated using various assays, including the DPPH, nitric oxide, hydroxyl, and superoxide (B77818) radical scavenging methods. nih.gov The presence of electron-donating substituents on the aromatic ring attached to the heterocyclic system often enhances the antioxidant activity. nih.gov

Other Significant Biological Activities

Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated a broad spectrum of biological actions, highlighting their potential as lead compounds in drug discovery. nih.govresearchgate.net These activities are influenced by the nature and position of various substituents on the thiadiazole ring and the amino group. nih.govmdpi.com

α-Glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes. eurekaselect.com Derivatives of 1,3,4-thiadiazole have emerged as promising non-sugar-based inhibitors of this enzyme. eurekaselect.comnih.gov

Research has shown that various 2-amino-1,3,4-thiadiazole derivatives exhibit potent α-glucosidase inhibitory activity. lookchem.com In one study, a series of 2-amino-1,3,4-thiadiazole analogs showed inhibitory potential with IC₅₀ values ranging from 2.70 ± 0.1 µM to 38.30 ± 0.7 µM, which were more potent than the standard drug acarbose (B1664774) (IC₅₀ = 38.45 ± 0.80 µM). lookchem.com The activity was found to be dependent on the substituents on the phenyl ring, with a 4-hydroxy analog (IC₅₀ = 2.30 ± 0.1 µM) and a 2,4-dichloro analog (IC₅₀ = 2.70 ± 0.1 µM) showing particularly strong inhibition. lookchem.com

Another study on 1,3,4-thiadiazole-bearing Schiff base analogues identified compounds with excellent inhibitory activity against α-glucosidase, with IC₅₀ values as low as 1.10 ± 0.10 μM, significantly outperforming the standard, acarbose (IC₅₀ = 11.50 ± 0.30 μM). nih.gov Furthermore, hybrid molecules incorporating 5-arylisoxazole and 1,3,4-thiadiazole moieties have been synthesized and evaluated. One such derivative, ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, was found to be a potent inhibitor with an IC₅₀ value of 180.1 μM, compared to acarbose at 750.0 μM. eurekaselect.combenthamdirect.com Kinetic studies of this compound revealed a competitive mode of inhibition. benthamdirect.com

Table 1: α-Glucosidase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Description | IC₅₀ (µM) | Reference Drug (Acarbose) IC₅₀ (µM) | Source |

|---|---|---|---|

| 2-Amino-1,3,4-thiadiazole analog (4-hydroxy) | 2.30 ± 0.1 | 38.45 ± 0.80 | lookchem.com |

| 2-Amino-1,3,4-thiadiazole analog (2,4-dichloro) | 2.70 ± 0.1 | 38.45 ± 0.80 | lookchem.com |

| 1,3,4-Thiadiazole-Schiff base analog 8 | 1.10 ± 0.10 | 11.50 ± 0.30 | nih.gov |

| 1,3,4-Thiadiazole-Schiff base analog 9 | 1.30 ± 0.10 | 11.50 ± 0.30 | nih.gov |

Carbonic anhydrase (CA) inhibitors are used therapeutically as diuretics and for the treatment of glaucoma. asianpubs.orgsemanticscholar.org The 1,3,4-thiadiazole sulfonamides are a well-established class of CA inhibitors, with acetazolamide (B1664987) being a prominent example. semanticscholar.orgchemmethod.com

Studies on 2-substituted 1,3,4-thiadiazole-5-sulfonamides have demonstrated significant inhibitory activity against carbonic anhydrase II (CA-II). The potency of inhibition varies with the substituent on the amino group, with I₅₀ values ranging from 1.91 x 10⁻⁷ M to 3.3 x 10⁻⁸ M. nih.gov Newly synthesized amide derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have shown potent inhibition of bovine erythrocyte carbonic anhydrase, with IC₅₀ values for hydratase activity as low as 0.179 µM and Kᵢ values as low as 0.208 µM. asianpubs.org These new compounds were found to be more effective inhibitors than the parent compounds. asianpubs.org

Furthermore, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized and evaluated as CA inhibitors. One compound from this series exhibited an IC₅₀ value of 0.402 ± 0.017 μM, proving to be more potent than the standard reference, acetazolamide (IC₅₀ = 0.998 ± 0.046 μM). rsc.org

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Target Enzyme | Measurement | Value | Source |

|---|---|---|---|---|

| 2-Substituted 1,3,4-thiadiazole-5-sulfonamides | Carbonic Anhydrase II | I₅₀ | 3.3 x 10⁻⁸ M to 1.91 x 10⁻⁷ M | nih.gov |

| Amide derivative of 5-amino-1,3,4-thiadiazole-2-sulfonamide | Bovine Erythrocyte CA (Hydratase) | IC₅₀ | 0.179 µM | asianpubs.org |

| Amide derivative of 5-amino-1,3,4-thiadiazole-2-sulfonamide | Bovine Erythrocyte CA (Esterase) | Kᵢ | 0.208 µM | asianpubs.org |

| 1,3,4-Thiadiazole-thiazolidinone hybrid (7i) | Carbonic Anhydrase | IC₅₀ | 0.402 ± 0.017 µM | rsc.org |

The search for new antihypertensive agents has led to the synthesis and evaluation of 2-arylamino-1,3,4-thiadiazole derivatives. nih.gov When tested intraperitoneally in conscious spontaneously hypertensive rats (SHR), these compounds demonstrated antihypertensive activity. nih.gov Although the tested derivatives were active, none showed a higher potency than the reference substance, guanabenz. nih.gov This indicates that while the 2-amino-1,3,4-thiadiazole scaffold can produce compounds with blood pressure-lowering effects, further structural optimization is necessary to achieve potency comparable to existing drugs. nih.gov

Leishmaniasis is a parasitic disease for which new therapeutic options are needed. mui.ac.ir The 1,3,4-thiadiazole scaffold is a key structural component in various antimicrobial agents and has been investigated for its antileishmanial effects. mui.ac.ir

A study involving derivatives of 1,3,4-thiadiazole with modifications at the 2-position (either a substituted thio or amino group) and the 5-position evaluated their in vitro activity against Leishmania major. mui.ac.ir The synthesized compounds generally showed good antileishmanial activity against both promastigote and amastigote forms of the parasite, particularly after 48 and 72 hours of incubation. mui.ac.ir One of the most active compounds, a 2-substituted-thio-1,3,4-thiadiazole, exhibited IC₅₀ values of 44.4 µM against promastigotes and 64.7 µM against amastigotes after 24 hours. mui.ac.ir

Table 3: Antileishmanial Activity of a 2-Substituted-thio-1,3,4-thiadiazole Derivative against L. major

| Parasite Form | Incubation Time | IC₅₀ (µM) | Source |

|---|---|---|---|

| Promastigotes | 24 hours | 44.4 | mui.ac.ir |

Certain derivatives of 1,3,4-thiadiazole are known to possess diuretic properties, often linked to their ability to inhibit carbonic anhydrase. researchgate.net Research into novel 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives has identified compounds with significant diuretic activity in vivo. researchgate.net

In a study using white rats, several synthesized compounds were found to be more potent than the reference drug hydrochlorothiazide (B1673439) in terms of total urine output over 24 hours. researchgate.net Specifically, derivatives 2a, 2c, and 2e demonstrated a marked increase in urine volume. researchgate.net Another study on 2-[(substituted) ethanoyl]amino-5-aryl-1,3,4-thiadiazoles also reported diuretic activity, continuing the investigation of this scaffold for such properties. asianpubs.org

The 2-amino-1,3,4-thiadiazole moiety is considered a valuable scaffold for the development of new antiviral agents due to its structural similarity to pyrimidine (B1678525), a key component of nucleic acids. nih.govmdpi.com Derivatives have been evaluated against a variety of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and Tobacco Mosaic Virus (TMV). nih.govmdpi.commdpi.com

In the context of anti-HIV research, 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide (B32628) derivatives showed significant anti-HIV-1 activity, with IC₅₀ values in the micromolar range (7.50–20.83 μM). mdpi.com The introduction of electron-withdrawing groups, such as fluorine, on an N-aryl substituent was found to enhance antiviral potency. nih.gov

For HCMV, a large number of novel 2-amino-1,3,4-thiadiazole derivatives were tested in a polymerase assay. nih.govmdpi.com At a concentration of 25 μM, the degree of enzyme inhibition ranged from 20% to 100%, with four compounds achieving complete inhibition. nih.govmdpi.com Additionally, other derivatives have shown activity against DNA viruses like adenovirus and herpes simplex virus (HSV-1), as well as RNA viruses such as Poliovirus and Coxsackie virus. mdpi.com

In agricultural applications, 1,3,4-thiadiazole derivatives have been designed to combat plant viruses. A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives showed excellent protective activity against TMV, with one compound (E₂) having an EC₅₀ of 203.5 μg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (EC₅₀ = 261.4 μg/mL). mdpi.com

Table 4: Antiviral Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Virus Target | Activity Measurement | Value | Source |

|---|---|---|---|---|

| 2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamides | HIV-1 | IC₅₀ | 7.50–20.83 μM | mdpi.com |

| Various 2-amino-1,3,4-thiadiazole derivatives | HCMV Polymerase | % Inhibition | Up to 100% | nih.govmdpi.com |

Structure Activity Relationship Sar Investigations of 2 Amino 5 Ethyl 1,3,4 Thiadiazole Derivatives

Impact of Substituent Variation at the C-5 Ethyl Position

The substituent at the C-5 position of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a key determinant of biological activity and spectrum. While the parent compound in this review is the 5-ethyl derivative, studies on related analogues show that the nature of the C-5 substituent significantly modulates potency.

Research has demonstrated that extending or functionalizing the alkyl chain at the C-5 position can be a valuable strategy. For instance, the introduction of a long alkenyl or hydroxyalkenyl chain at this position has been shown to be a useful tool in generating biologically active compounds. nih.gov Similarly, replacing the ethyl group with more complex moieties, such as a dihydropyrimidine (B8664642) ring, has been explored. Derivatives featuring such substitutions have demonstrated moderate antibacterial activity. nih.gov

Furthermore, the introduction of arylamino substituents at the C-5 position can drastically alter the antimicrobial spectrum. For example, derivatives where the C-5 position is linked to a substituted arylamino group have shown varied activity against different microbial strains. The specific substitution on the aryl ring is crucial; a nitro group, for instance, conferred activity against Staphylococcus aureus, whereas a o-tolylamino group resulted in activity against Gram-negative bacteria like Escherichia coli. nih.gov This highlights that both the presence of an aryl group and its substitution pattern at the C-5 position are critical for directing the biological activity.

| C-5 Substituent | Observed Biological Activity | Reference |

|---|---|---|

| Alkenyl/Hydroxyalkenyl chain | Good antibacterial activity against various strains including E. coli and S. aureus. | nih.gov |

| Dihydropyrimidine moiety | Moderate antibacterial activity. | nih.gov |

| Arylamino group (general) | Can change the antimicrobial spectrum based on aryl substitution. | nih.gov |

| p-Tolylamino group | Exhibited antifungal activity against A. niger. | nih.gov |

| o-Tolylamino group | Active against Gram-negative bacteria (E. coli, Proteus vulgaris). | nih.gov |

Influence of Modifications at the C-2 Amino Position

The amino group at the C-2 position is a crucial feature for the biological activity of this class of thiadiazoles. Its presence is often considered essential, and its modification generally leads to a decrease in potency.

Studies have shown that the free amino group confers maximum antibacterial activity. nih.gov When this primary amine is substituted, the activity is typically reduced. A systematic investigation into the substitution of the amine group revealed a clear trend in activity reduction. The decrease in activity followed the order of the substituent: methyl > ethyl > phenyl. nih.gov This suggests that increasing the steric bulk of the substituent on the amino group is detrimental to its interaction with the biological target.

The reactivity of this amino group makes it a prime site for derivatization, allowing the 2-amino-1,3,4-thiadiazole moiety to be used as a scaffold for creating new pharmacologically active compounds. nih.gov However, for maintaining high intrinsic activity, retaining the unsubstituted primary amine is often the preferred strategy.

Role of Attached Aromatic and Heterocyclic Moieties

Attaching aromatic and other heterocyclic rings to the 2-amino-5-ethyl-1,3,4-thiadiazole core is a common strategy to enhance and modulate biological activity. These appended moieties can influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, and provide additional interaction points with biological targets.

For example, linking the C-5 position of the thiadiazole ring to a 2-(3',5'-dichlorobenzo[b]thiophen-2'-yl) group has yielded derivatives with antimicrobial activity. nih.gov In this series, the nature of the substituent on the C-2 amino group was varied (arylamino groups), and it was found that these modifications significantly influenced the antimicrobial spectrum. nih.gov

Similarly, the introduction of a 4,5-dihydroimidazole ring resulted in a compound with moderate antibacterial activity against Bacillus cereus. nih.gov Another example involves the incorporation of a dihydropyrimidine moiety at the C-5 position, which also conferred moderate antibacterial properties. nih.gov These findings underscore the principle that the covalent bonding of the primary thiadiazole scaffold to other biologically active heterocycles can lead to synergistic effects and compounds with improved activity profiles. nih.gov

Conformational Dynamics and Biological Activity Correlations

The three-dimensional structure and conformational flexibility of this compound derivatives are intrinsically linked to their biological activity. The spatial arrangement of atoms determines how the molecule can interact with its target, particularly through hydrogen bonding and coordination with metal ions.

Crystallographic studies of this compound reveal specific packing modes and hydrogen-bonding networks. documentsdelivered.comresearchgate.net Unlike the one-dimensional hydrogen-bonding network seen in the unsubstituted 2-amino-1,3,4-thiadiazole, the ethyl derivative participates in a more complex three-dimensional network. researchgate.net This network involves hydrogen bonds from the amino group to the nitrogen atoms (N3 and N4) of the thiadiazole ring of adjacent molecules. researchgate.net This specific arrangement dictates the solid-state conformation and influences intermolecular interactions.

The 1,3,4-thiadiazole (B1197879) ring itself offers multiple potential coordination sites: the exocyclic amino nitrogen, the two endocyclic nitrogen atoms, and the sulfur atom. researchgate.net The mode of coordination can significantly affect the molecule's biological function. In many metal complexes, 2-amino-1,3,4-thiadiazole derivatives act as bidentate ligands, coordinating through the amino group and an adjacent endocyclic nitrogen atom. researchgate.net This chelation can enhance the biological properties of the parent molecule. nih.gov

The rotation of the thiadiazole moiety around its bonds to substituent groups can be restricted, leading to distinct, stable conformations. For instance, in structures containing methylene-bridged bis-thiadiazoles, the orientation of the thiadiazole rings can be fixed in the crystal lattice. mdpi.com This conformational rigidity can be advantageous for biological activity if it locks the molecule in a bioactive conformation, but it can also be detrimental if it prevents the molecule from adopting the necessary shape to bind to its target. The interplay between the flexibility of linkers and the rotational freedom of the thiadiazole ring is a key factor in designing molecules with specific coordination geometries and, by extension, tailored biological activities. mdpi.com

Coordination Chemistry and Metal Complexation of 2 Amino 5 Ethyl 1,3,4 Thiadiazole

Ligand Properties of 2-Amino-5-ethyl-1,3,4-thiadiazole

This compound is a versatile ligand due to the presence of multiple donor atoms: the two nitrogen atoms of the thiadiazole ring and the nitrogen atom of the exocyclic amino group. researchgate.net This allows it to coordinate with metal ions in various ways. The electronic structure of the molecule, including the presence of the sulfur atom in the heterocyclic ring and the amino group, influences its ability to form stable complexes with a range of metal ions. peacta.org The mesoionic nature of 1,3,4-thiadiazoles enables these compounds to interact strongly with biomolecules. nih.gov

The coordination behavior of this compound can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. It can act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of diverse and structurally interesting coordination compounds.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov Various spectroscopic techniques are then employed to characterize the resulting complexes and elucidate their structures. These methods include elemental analysis, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. researchgate.netresearchgate.net

Formation of Transition Metal Complexes (e.g., Copper(I), Zinc(II), Cobalt(II), Nickel(II) Complexes)

This compound readily forms complexes with a variety of transition metals.

Copper(I) Complexes: A Copper(I) complex with the formula [Cu(C4H7N3S)Cl] has been synthesized through a solvothermal reaction of this compound with CuCl in a hydrochloric acid solution. lnu.edu.ua

Zinc(II) Complexes: A Zinc(II) acetate (B1210297) complex has been prepared, where the zinc ion is coordinated to two this compound molecules and two acetate ions. researchgate.net Another Zinc(II) nitrate (B79036) complex, Zn(AET)3(H2O)2, has also been synthesized and characterized. researchgate.net

Cobalt(II) and Nickel(II) Complexes: Co(II) and Ni(II) complexes of this compound have been synthesized and studied. researchgate.net For instance, a Schiff base derived from this compound has been used to create octahedral complexes of Co(II) and Ni(II). researchgate.net

The formation of these complexes is often confirmed by changes in the IR spectra, such as shifts in the vibrational frequencies of the C=N and NH2 groups upon coordination to the metal ion. nih.gov

Structural Elucidation via X-ray Diffraction and Other Techniques

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of these metal complexes.

For the [Cu(C4H7N3S)Cl] complex, X-ray diffraction revealed a monoclinic crystal system with the space group P21/c. lnu.edu.ua The Copper(I) atom exhibits a trigonal pyramidal coordination geometry, involving two nitrogen atoms from adjacent organic ligands and two chlorine atoms. lnu.edu.ua These units are linked into infinite chains. lnu.edu.ua

In the case of the Zinc(II) acetate complex with this compound, X-ray diffraction showed a distorted tetrahedral configuration around the central zinc ion. researchgate.net The coordination sphere is composed of nitrogen atoms from two ligand molecules and oxygen atoms from two acetate ions. researchgate.net Similarly, the Zinc(II) nitrate complex, Zn(AET)3(H2O)2, was found to have a distorted tetrahedral geometry. researchgate.net

Table 1: Crystallographic Data for Selected Metal Complexes of this compound

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

| [Cu(C4H7N3S)Cl] | Monoclinic | P21/c | 6.1880(11) | 11.6631(15) | 10.5174(15) | 96.231(8) | lnu.edu.ua |

Biological Activities of Metal-Thiadiazole Complexes

Metal complexes of 1,3,4-thiadiazole (B1197879) derivatives, including those of this compound, have shown a range of biological activities. granthaalayahpublication.org The complexation with metal ions can enhance the pharmacological properties of the parent ligand. researchgate.net

For example, Co(II), Ni(II), and Cu(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole have demonstrated in vitro antifungal activity against Aspergillus and Candida species. nih.govresearchgate.net The metal complexes showed increased antifungal activity compared to the free ligand. nih.gov In some cases, the copper complexes exhibited higher activity than standard drugs. researchgate.net The enhanced biological activity of the metal complexes is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.

Applications in Material Science (e.g., Corrosion Inhibition)

This compound has been investigated as a corrosion inhibitor for metals, particularly for steel in acidic environments. peacta.orgresearchgate.net Its effectiveness is attributed to the adsorption of the molecule onto the metal surface, forming a protective layer that inhibits the corrosion process. peacta.orgjmchemsci.com

Studies have shown that this compound is a highly effective corrosion inhibitor for type 304 stainless steel in a 3 M H2SO4 solution, with an average inhibition efficiency of 98% from weight loss analysis and 87% from polarization tests. peacta.orgresearchgate.net The adsorption of this compound on the steel surface was found to follow the Langmuir adsorption isotherm, and thermodynamic calculations suggest a chemisorption mechanism. peacta.org The presence of heteroatoms like sulfur and nitrogen, along with the aromatic nature of the thiadiazole ring, facilitates the charge transfer with the vacant d-orbitals of iron, leading to strong adsorption and corrosion protection. peacta.org

Future Directions and Emerging Research Avenues for 2 Amino 5 Ethyl 1,3,4 Thiadiazole

Rational Design and Development of Novel Therapeutic Candidates

The structural versatility of the 2-amino-1,3,4-thiadiazole (B1665364) core provides a fertile ground for the rational design of new therapeutic agents. dovepress.com Structure-activity relationship (SAR) studies are crucial in this endeavor, aiming to understand how modifications to the 2-amino-5-ethyl-1,3,4-thiadiazole structure influence its biological activity. mdpi.com For instance, substitutions on the amino group have been shown to modulate the antimicrobial properties of related thiadiazole derivatives. nih.gov

Future research will likely focus on creating libraries of derivatives by introducing diverse functional groups at various positions of the thiadiazole ring. This approach, combined with high-throughput screening, will facilitate the identification of lead compounds with enhanced potency and selectivity for specific biological targets. researchgate.netdovepress.com The hybridization of the this compound scaffold with other pharmacologically active moieties is another promising strategy to develop novel drugs with potentially synergistic or dual-action mechanisms. vensel.org

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While 2-amino-1,3,4-thiadiazole and its derivatives have been investigated for their antimicrobial and anticancer activities, a vast landscape of potential biological targets remains unexplored. nih.govmdpi.com Future research should venture into identifying new cellular and molecular targets that interact with this compound. This could unveil novel therapeutic applications for a range of diseases.

A key area of investigation is the elucidation of the precise mechanisms of action. For example, some 2-amino-1,3,4-thiadiazole derivatives have been found to inhibit enzymes like inosine (B1671953) 5'-phosphate (IMP) dehydrogenase, a critical target in cancer and virology. nih.gov Further studies are needed to determine if this compound or its metabolites act on similar or different pathways. Understanding these mechanisms at a molecular level is paramount for optimizing drug design and predicting potential side effects.

Integration of Advanced Computational Modeling for De Novo Design

Computational modeling and in silico techniques are becoming indispensable tools in modern drug discovery. For this compound, molecular docking studies can predict the binding affinity and interaction patterns of its derivatives with various biological targets, such as enzymes and receptors. vensel.orgnih.gov This allows for the pre-screening of virtual compound libraries, saving significant time and resources in the drug development pipeline.

De novo drug design, guided by computational algorithms, can generate entirely new molecular structures based on the this compound scaffold, optimized for specific therapeutic purposes. nih.gov These advanced computational approaches, combined with experimental validation, will accelerate the discovery of potent and selective drug candidates. Furthermore, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, aiding in the selection of candidates with favorable pharmacokinetic profiles. rsc.org

Hybridization with Nanotechnology and Advanced Drug Delivery Systems

The integration of this compound with nanotechnology presents exciting opportunities to overcome challenges in drug delivery. Encapsulating the compound or its derivatives within nanoparticles can enhance their solubility, stability, and bioavailability. Furthermore, targeted drug delivery systems can be designed to specifically deliver the therapeutic agent to diseased tissues, minimizing off-target effects and improving the therapeutic index.

Future research could explore the development of various nanocarriers, such as liposomes, polymeric nanoparticles, or metal-based nanoparticles, for the delivery of this compound derivatives. For instance, the complexation of related 2-amino-1,3,4-thiadiazole derivatives with metal ions has been shown to enhance their biological properties. nih.gov The surface of these nanoparticles can be functionalized with targeting ligands to achieve site-specific drug release. These advanced drug delivery systems hold the potential to revolutionize the therapeutic application of this versatile compound.

Innovations in Sustainable and Green Chemical Synthesis Methodologies

The development of environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives is a critical area of future research. Traditional synthetic routes often involve harsh reagents and generate significant chemical waste. nih.gov Green chemistry approaches aim to minimize the environmental impact of chemical processes by using safer solvents, reducing energy consumption, and employing catalytic methods. isca.innanobioletters.com

Recent advancements have demonstrated the feasibility of using green chemistry principles for the synthesis of thiadiazole derivatives, such as microwave-assisted and ultrasonication techniques. nanobioletters.com Researchers are also exploring the use of eco-friendly catalysts and solvent-free reaction conditions. mdpi.com For example, one-pot syntheses are being developed to streamline the production process and reduce waste. nih.gov The adoption of these sustainable methodologies will not only be economically beneficial but also align with the growing global emphasis on environmental responsibility in the chemical and pharmaceutical industries.

常见问题

Q. What synthetic strategies are employed to prepare functionalized derivatives of 2-Amino-5-ethyl-1,3,4-thiadiazole for biological evaluation?

Derivatives are typically synthesized via amide coupling or cyclization reactions . For example, coupling the amino group with electrophiles like acyl chlorides (e.g., valproic acid derivatives) in the presence of pyridine or other bases . Cyclization with thiourea under reflux conditions in methanol is another method for generating thiadiazole-based heterocycles, as seen in analogous thiadiazole systems . Structural confirmation relies on ¹H/¹³C NMR and IR spectroscopy .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent patterns and confirm functional group integration .

- Infrared (IR) Spectroscopy : Identifies N–H, C–S, and C–N vibrations (e.g., N–H stretches at ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/S ratios .

Advanced Research Questions

Q. How do thermodynamic properties such as standard molar enthalpies of formation inform the stability of this compound compared to its analogs?

Rotating bomb combustion calorimetry and Calvet microcalorimetry determine gas-phase enthalpies of formation (ΔfH°(g)), revealing that alkyl substitution (e.g., ethyl vs. methyl) enhances stability due to hyperconjugative interactions . Computational methods (e.g., DFT ) correlate experimental data with electronic effects, showing that the ethyl group reduces ring strain and improves resonance stabilization .

Q. What electrochemical strategies enable the synthesis of novel 1,3,4-thiadiazole derivatives from this compound?

Electrosynthesis in the presence of p-benzoquinone facilitates oxidative coupling, generating sulfonamide or disulfide derivatives. Cyclic voltammetry identifies redox-active sites (e.g., thiadiazole S-atoms), guiding optimal potentials for functionalization . Controlled pH and solvent selection (e.g., acetonitrile/water mixtures) improve yield and selectivity .

Q. What mechanistic insights explain the corrosion inhibition efficiency of this compound on metals in aggressive environments?

The compound adsorbs onto metal surfaces via Langmuir isotherm behavior, forming a protective layer through N and S donor atoms. SEM/EDX and FTIR confirm chemisorption on brass in NaCl, with inhibition efficiencies >90% at 10⁻³ M . Protonation at acidic pH enhances adsorption, while electron-donating groups (e.g., ethyl) improve charge transfer .

Q. How do computational approaches like DFT enhance understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), showing high HOMO density at the thiadiazole ring, which correlates with corrosion inhibition and ligand-metal interactions . Solvent effects (e.g., water vs. DMSO) are modeled to predict reactivity in physiological or synthetic conditions .

Methodological Considerations

- Contradiction Analysis : Conflicting corrosion efficiencies across studies may arise from solvent polarity, concentration thresholds, or surface pretreatment protocols .

- Experimental Design : For thermodynamic studies, combine calorimetry with effusion mass loss to validate gas-phase stability .

- Data Validation : Cross-reference computational results (e.g., DFT bond lengths) with crystallographic data from analogous compounds to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。